molecular formula C11H24ClN B2621719 2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride CAS No. 2309448-16-4

2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride

Cat. No.: B2621719
CAS No.: 2309448-16-4
M. Wt: 205.77
InChI Key: KSGUNUUKTMPYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride is a versatile chemical compound with the molecular formula C11H23N·HCl. It is commonly used in scientific research due to its unique properties, which make it ideal for studying molecular interactions and synthesizing new compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 2-tert-butylcyclohexanone through the reaction of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst. This intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield 2-Tert-butyl-1-methylcyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butylcyclohexanone
  • 1-Methylcyclohexan-1-amine
  • 2-Tert-butyl-1-methylcyclohexanol

Uniqueness

2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride is unique due to its combination of a bulky tert-butyl group and a methylamine moiety on a cyclohexane ring. This structure imparts distinct steric and electronic properties, making it a valuable compound for studying molecular interactions and designing new chemical entities.

Properties

IUPAC Name

2-tert-butyl-1-methylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-10(2,3)9-7-5-6-8-11(9,4)12;/h9H,5-8,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGUNUUKTMPYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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